molecular formula C2H5ClO3S B3057263 2-Hydroxyethane-1-sulfonyl chloride CAS No. 78303-70-5

2-Hydroxyethane-1-sulfonyl chloride

Cat. No.: B3057263
CAS No.: 78303-70-5
M. Wt: 144.58 g/mol
InChI Key: LRMHQHUZLWXMEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxyethane-1-sulfonyl chloride is a chemical compound that contains both sulfonyl chloride and primary alcohol functional groups. This compound is known for its unique reactivity and versatility in various chemical reactions .

Mechanism of Action

Target of Action

The primary target of 2-Hydroxyethane-1-sulfonyl chloride is water molecules in the environment . The compound interacts with water during the process of hydrolysis .

Mode of Action

The interaction of this compound with its targets involves a complex mechanism. The hydrolysis of this compound results in the formation of a transient intermediate, 1,2-oxathietane 2,2-dioxide (also known as β-sultone) . This intermediate rapidly undergoes further reaction, which is the major pathway . There is also a minor direct hydrolysis route . The kinetics of both the β-sultone formation and the direct hydrolysis show two terms, one first order in the compound alone, and the other first order in hydroxide as well .

Biochemical Pathways

The hydrolysis of this compound affects the biochemical pathways involving sulfonyl chlorides . The formation of β-sultone and its rapid further reaction, along with a minor direct hydrolysis route, are the chief features of these pathways .

Pharmacokinetics

The compound’s interaction with water molecules suggests that its bioavailability may be influenced by the aqueous environment in which it is present .

Result of Action

The hydrolysis of this compound results in the formation of sodium 2-hydroxyethane-sulfonate, with small but consistently observable amounts of sodium 2-chloroethanesulfonate . These are the molecular and cellular effects of the compound’s action .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the rates of the first- and second-order reactions in its hydrolysis are lowered by added sodium chloride . This suggests that the presence of other ions in the environment can affect the compound’s action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

2-Hydroxyethane-1-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the transformation of amide bonds . It interacts with various enzymes and proteins, facilitating the formation of sulfonylated products. The compound’s interaction with biomolecules often involves the formation of a sulfonyl chloride intermediate, which can further react with nucleophiles such as amines and alcohols . These interactions are crucial for the synthesis of various biochemical compounds and the modification of biomolecules.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by modifying proteins and enzymes through sulfonylation . This modification can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the sulfonylation of specific proteins can alter their activity, leading to changes in cellular responses and metabolic pathways . Additionally, the compound’s ability to modify enzymes can affect various biochemical processes within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of sulfonyl chloride intermediates . These intermediates can react with nucleophiles, leading to the modification of biomolecules. The compound can inhibit or activate enzymes by sulfonylating specific amino acid residues, thereby altering their function . This mechanism is essential for the compound’s role in biochemical synthesis and modification.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under controlled conditions, but it can degrade over time, especially in the presence of moisture . Long-term exposure to the compound can lead to gradual changes in cellular function, including alterations in enzyme activity and protein function . These temporal effects are important considerations for its use in biochemical experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modify biomolecules without causing significant toxicity . At high doses, it can exhibit toxic effects, including cellular damage and disruption of metabolic processes . These dosage-dependent effects are critical for determining the safe and effective use of the compound in biochemical research.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its role in sulfonylation reactions . It interacts with enzymes such as sulfonyltransferases, which facilitate the transfer of sulfonyl groups to target molecules . This interaction can affect metabolic flux and the levels of specific metabolites within the cell . Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution is crucial for its biochemical activity and effectiveness in modifying biomolecules.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects . Understanding its localization is important for optimizing its use in biochemical research and applications.

Properties

IUPAC Name

2-hydroxyethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5ClO3S/c3-7(5,6)2-1-4/h4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMHQHUZLWXMEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40521042
Record name 2-Hydroxyethane-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40521042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78303-70-5
Record name 2-Hydroxyethane-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40521042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxyethane-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxyethane-1-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
2-Hydroxyethane-1-sulfonyl chloride
Reactant of Route 3
Reactant of Route 3
2-Hydroxyethane-1-sulfonyl chloride
Reactant of Route 4
Reactant of Route 4
2-Hydroxyethane-1-sulfonyl chloride
Reactant of Route 5
Reactant of Route 5
2-Hydroxyethane-1-sulfonyl chloride
Reactant of Route 6
2-Hydroxyethane-1-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.